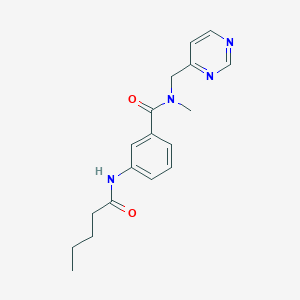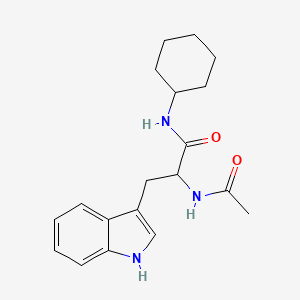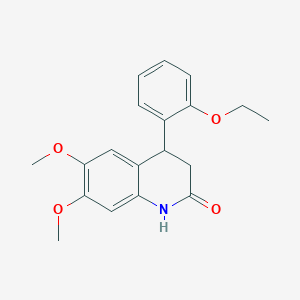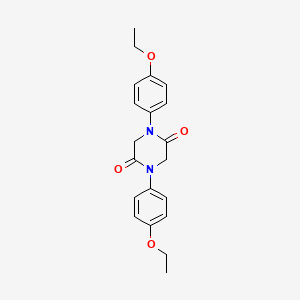
N-methyl-3-(pentanoylamino)-N-(pyrimidin-4-ylmethyl)benzamide
Descripción general
Descripción
N-methyl-3-(pentanoylamino)-N-(pyrimidin-4-ylmethyl)benzamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-methyl-3-(pentanoylamino)-N-(pyrimidin-4-ylmethyl)benzamide involves its interaction with various targets in the body. It has been reported to inhibit the activity of COX-2 by binding to its active site, thereby preventing the production of prostaglandins. N-methyl-3-(pentanoylamino)-N-(pyrimidin-4-ylmethyl)benzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. The exact mechanism by which N-methyl-3-(pentanoylamino)-N-(pyrimidin-4-ylmethyl)benzamide inhibits the replication of the hepatitis C virus is not fully understood but is believed to involve its interaction with viral proteins.
Biochemical and Physiological Effects:
N-methyl-3-(pentanoylamino)-N-(pyrimidin-4-ylmethyl)benzamide has been found to have various biochemical and physiological effects in the body. It has been reported to reduce inflammation by inhibiting the production of prostaglandins. N-methyl-3-(pentanoylamino)-N-(pyrimidin-4-ylmethyl)benzamide has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, N-methyl-3-(pentanoylamino)-N-(pyrimidin-4-ylmethyl)benzamide has been reported to inhibit the replication of the hepatitis C virus, thereby reducing viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-methyl-3-(pentanoylamino)-N-(pyrimidin-4-ylmethyl)benzamide in lab experiments is its effectiveness in inhibiting the activity of COX-2, inducing apoptosis in cancer cells, and inhibiting the replication of the hepatitis C virus. This makes it a potential candidate for research in various fields. However, one of the limitations of using N-methyl-3-(pentanoylamino)-N-(pyrimidin-4-ylmethyl)benzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are various future directions for research related to N-methyl-3-(pentanoylamino)-N-(pyrimidin-4-ylmethyl)benzamide. One potential direction is to study its potential applications in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential as a cancer therapy. Additionally, further research is needed to fully understand the mechanism by which N-methyl-3-(pentanoylamino)-N-(pyrimidin-4-ylmethyl)benzamide inhibits the replication of the hepatitis C virus.
Aplicaciones Científicas De Investigación
N-methyl-3-(pentanoylamino)-N-(pyrimidin-4-ylmethyl)benzamide has been extensively studied for its potential applications in various scientific fields. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral properties. N-methyl-3-(pentanoylamino)-N-(pyrimidin-4-ylmethyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation. N-methyl-3-(pentanoylamino)-N-(pyrimidin-4-ylmethyl)benzamide has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, N-methyl-3-(pentanoylamino)-N-(pyrimidin-4-ylmethyl)benzamide has been reported to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of viral infections.
Propiedades
IUPAC Name |
N-methyl-3-(pentanoylamino)-N-(pyrimidin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-3-4-8-17(23)21-15-7-5-6-14(11-15)18(24)22(2)12-16-9-10-19-13-20-16/h5-7,9-11,13H,3-4,8,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYYWCPPMKWMKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C(=O)N(C)CC2=NC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[2-(benzylthio)propanoyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4131107.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4131119.png)


![N-(2-methoxy-4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B4131143.png)
![2-[5-hydroxy-3-isopropyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B4131145.png)
![N-{1-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4131154.png)
![dimethyl 5-{[(3-oxo-2-piperazinyl)acetyl]amino}isophthalate](/img/structure/B4131156.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-methyl-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B4131161.png)
![2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4131168.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B4131170.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-difluorophenyl)acetamide](/img/structure/B4131176.png)
![methyl N-[4-(pentanoylamino)benzoyl]glycinate](/img/structure/B4131198.png)